molecular formula C6H5Cl2NO B8515450 4,5-Dichloro-2-methylpyridine 1-oxide

4,5-Dichloro-2-methylpyridine 1-oxide

Cat. No. B8515450
M. Wt: 178.01 g/mol
InChI Key: WCOPYSKFGNTNBS-UHFFFAOYSA-N
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Patent
US05250527

Procedure details

To a stirred and cooled solution of 5-chloro-4-nitro-2-methyl-pyridine-N-oxide (9.7 g) in dichloromethane (100 ml) at 5°-10°, a solution of phosphoryl chloride (14.7 ml) in dichloromethane (100 ml) was added. The solution was heated under reflux for 4.5 hours, poured on ice-water and basified (NaOH) to pH 8-9. The dichloromethane was separated, dried (K2CO3), stripped and the residue triturated with ether filtered, washed and dried to give 4,5-dichloro-2-methylpyridine-N-oxide, (7.69 g). m.p.120°-123°
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+]([O-])=O)=[CH:4][C:5]([CH3:9])=[N+:6]([O-:8])[CH:7]=1.P(Cl)(Cl)([Cl:15])=O.[OH-].[Na+]>ClCCl>[Cl:15][C:3]1[C:2]([Cl:1])=[CH:7][N+:6]([O-:8])=[C:5]([CH3:9])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
ClC=1C(=CC(=[N+](C1)[O-])C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The dichloromethane was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=[N+](C=C1Cl)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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